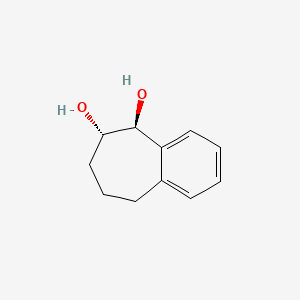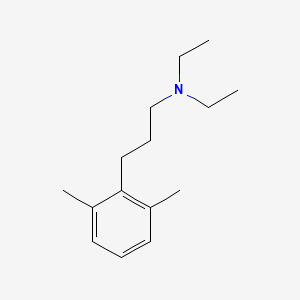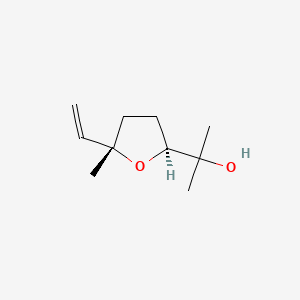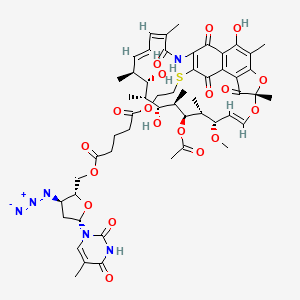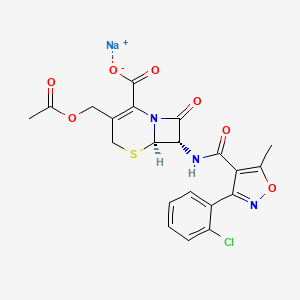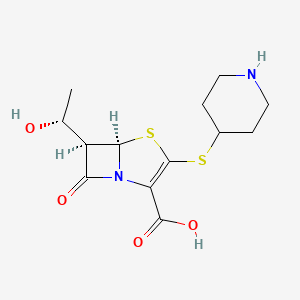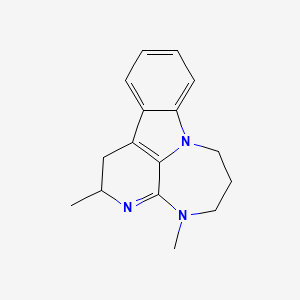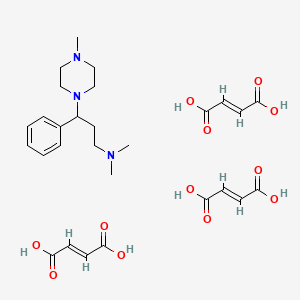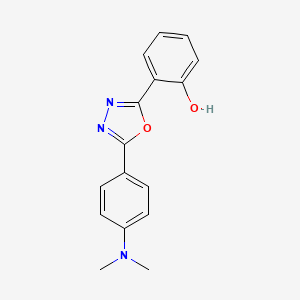
Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)- is a chemical compound with a specific stereochemistry denoted by the (S)- configuration This compound is known for its unique structure, which includes an amide group, an amino group, and a mercaptoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)- typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid and 2-mercaptoethylamine.
Amidation Reaction: The carboxylic acid group of 3-methylbutanoic acid is converted to an amide group through an amidation reaction with 2-mercaptoethylamine.
Bromination: The resulting amide is then treated with hydrobromic acid to form the monohydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)- can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its functional groups.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)- involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the mercaptoethyl group can participate in thiol-disulfide exchange reactions, and the amide group can engage in hydrogen bonding and dipole-dipole interactions. These interactions enable the compound to modulate biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-: The non-brominated version of the compound.
Pentanamide, 2-amino-N-(2-mercaptoethyl)-4-methyl-: A similar compound with an additional carbon in the backbone.
Thieno[3,2-d]pyrimidine derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)- is unique due to its specific stereochemistry and the presence of the monohydrobromide salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
120626-97-3 |
|---|---|
Molecular Formula |
C7H17BrN2OS |
Molecular Weight |
257.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl-N-(2-sulfanylethyl)butanamide;hydrobromide |
InChI |
InChI=1S/C7H16N2OS.BrH/c1-5(2)6(8)7(10)9-3-4-11;/h5-6,11H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 |
InChI Key |
PTXTVQJDZLTZLX-RGMNGODLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCS)N.Br |
Canonical SMILES |
CC(C)C(C(=O)NCCS)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)
